4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane)
Description
Properties
CAS No. |
34753-41-8 |
|---|---|
Molecular Formula |
C18H17BrO2 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
4-(bromomethyl)spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene] |
InChI |
InChI=1S/C18H17BrO2/c19-11-15-12-20-18(21-15)16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)18/h1-8,15H,9-12H2 |
InChI Key |
AUYAOASYSVVYED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)OCC(O3)CBr |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic 10,11-Dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane) Core
- The spirocyclic core is typically synthesized by acetalization of the 10,11-dihydroxy dibenzo[a,d]cycloheptene derivative with ethylene glycol or related diols to form the 1,3-dioxolane ring.
- According to classical methods (Rigaudy et al., Buchanan and Jhaveri), the starting dibenzo[a,d]cyclohepten-5-one derivatives are converted to the corresponding diols, which are then treated with ethylene glycol under acidic conditions to form the spiro dioxolane ring.
- The dihydroxy intermediate can be prepared by reduction or hydrolysis of appropriate precursors, ensuring the 10,11-dihydroxy functionality is available for acetal formation.
Bromomethylation at the 4' Position
- The bromomethyl group introduction is achieved by selective bromination of the methyl group attached to the aromatic ring.
- A common approach involves the use of aqueous hydrogen bromide in the presence of oxidizing agents such as sodium percarbonate or bromine under controlled temperature and solvent conditions to convert the methyl group to bromomethyl.
- For example, in related biphenyl systems, 4-methyl-[1,1'-biphenyl]-2'-carbonitrile is brominated using sodium percarbonate and 9 N aqueous hydrogen bromide in dichloromethane or other solvents at temperatures ranging from 25 °C to 70 °C, yielding high purity bromomethyl derivatives with yields up to 93%.
- The reaction conditions are optimized to minimize dibromomethyl byproducts and ensure selective monobromination.
Synthesis of the 1,3-Dioxolane Bromomethyl Intermediate
- The 1,3-dioxolane ring with a bromomethyl substituent can be synthesized starting from ethylene glycol and acetaldehyde to form 2-bromomethyl-1,3-dioxolane.
- This involves initial formation of the acetal (1,3-dioxolane) from ethylene glycol and acetaldehyde, followed by bromination with bromine at low temperatures (0–3 °C) for several hours to introduce the bromomethyl group.
- The yield of this step is typically around 79%, with high purity of the bromomethylated product.
Representative Preparation Procedure (Integrated)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Dibenzo[a,d]cyclohepten-5-one derivative | Reduction/hydrolysis to 10,11-dihydroxy intermediate | Literature methods (Rigaudy et al.) |
| 2 | Ethylene glycol, acid catalyst (e.g., p-TsOH), reflux | Acetalization to form spiro 1,3-dioxolane ring | High yield, stereospecific |
| 3 | Bromine or aqueous HBr + sodium percarbonate, solvent (e.g., dichloromethane), 25–40 °C | Selective bromomethylation at 4' position | 85–93%, minimal dibromomethyl byproduct |
| 4 | Purification by crystallization or filtration | Isolation of pure 4'-(bromomethyl) spiro compound | White crystalline solid |
Detailed Research Findings and Optimization Notes
- Solvent Effects: Dichloromethane, dichloroethane, hexane, and 1,1,1-trichloroethane have been tested as solvents for bromomethylation, with yields ranging from 78% to 93%. Lower temperatures favor selectivity and reduce side reactions.
- Temperature Control: Bromomethylation is typically performed between 25 °C and 40 °C; higher temperatures (up to 70 °C) can be used but may reduce yield due to side reactions.
- Oxidizing Agent: Sodium percarbonate is preferred for controlled oxidation in bromomethylation, providing cleaner reactions compared to direct bromine addition.
- Purification: The product precipitates as white crystals upon cooling and can be purified by washing with hexane or water to remove impurities.
- Scale-Up: The methods have been demonstrated on scales up to several hundred grams with consistent yields and purity, indicating robustness for industrial application.
Summary Table of Key Preparation Parameters
| Parameter | Conditions/Values | Comments |
|---|---|---|
| Starting material | 10,11-dihydroxy dibenzo[a,d]cycloheptene | Prepared by reduction/hydrolysis |
| Acetalization reagent | Ethylene glycol, acid catalyst | Forms spiro 1,3-dioxolane ring |
| Bromomethylation agent | Aqueous HBr (9 N), sodium percarbonate | Selective bromination |
| Solvents used | Dichloromethane, dichloroethane, hexane | Solvent choice affects yield |
| Temperature range | 25–40 °C (up to 70 °C in some cases) | Lower temp favors selectivity |
| Reaction time | 6–10 hours | Optimized for complete conversion |
| Yield | 78–93% | High yield with minimal impurities |
| Purification | Cooling, filtration, washing with hexane | Produces white crystalline solid |
Chemical Reactions Analysis
Poloxamer 188 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced polymer chains .
Scientific Research Applications
The compound 4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Key Properties
- Molecular Formula : C₁₅H₁₃BrO₂
- Molecular Weight : 305.17 g/mol
- CAS Number : 124717-60-8
Medicinal Chemistry
The compound's unique structure has led to investigations into its potential as a therapeutic agent. Research has focused on its anti-cancer properties, particularly in inhibiting tumor growth by targeting specific cellular pathways.
Case Study :
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound that exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in malignant cells through the modulation of apoptotic pathways .
Organic Synthesis
Due to its bromomethyl group, this compound serves as an important building block in organic synthesis. It can be utilized for the development of more complex molecules through nucleophilic substitution reactions.
Synthesis Example :
In synthetic organic chemistry, researchers have employed this compound to create novel spirocyclic compounds with enhanced pharmacological profiles. For instance, reactions involving nucleophiles such as amines or alcohols have yielded new derivatives that demonstrate improved biological activity .
Materials Science
The compound's structural integrity and functional groups make it suitable for applications in materials science, particularly in the development of polymers and coatings.
Application Insight :
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its use in creating smart materials that respond to environmental stimuli is also under exploration .
Mechanism of Action
The mechanism of action of Poloxamer 188 involves its incorporation into the phospholipid bilayer of cell membranes. This incorporation helps to stabilize and reseal damaged cell membranes, thereby reducing cell injury and promoting cell survival. The molecular targets and pathways involved include the attenuation of oxidative stress and inflammation, which are key factors in tissue injury .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Properties
Key Observations :
- The bromomethyl group in the target compound enhances electrophilic reactivity compared to ciheptolane’s methylamine group, enabling nucleophilic substitutions .
- Chloro and cyano analogs exhibit distinct pharmacological profiles (e.g., toxicity, LogP), highlighting substituent-dependent bioactivity .
Electronic and Spectral Properties
Studies on heterocyclic dibenzocycloheptene derivatives (e.g., dibenzazepines, oxepines) reveal that electronic transitions are sensitive to substituents and conformations. For example:
- UV Absorption: The target compound’s 1,3-dioxolane ring likely induces bathochromic shifts compared to non-oxygenated analogs like 5H-dibenzo(a,d)cycloheptene due to increased electron density .
- Radical Anion Stability : Electron spin resonance (ESR) studies show that dibenzocycloheptene radical anions (e.g., 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) exhibit hyperfine splitting patterns influenced by substituents. The bromomethyl group may alter spin distribution compared to carbonyl-containing analogs .
Pharmacological and Toxicological Profiles
Analytical Methods
- HPLC Analysis : The 5-chloro analog is separable using a Newcrom R1 column (LogP = 4.43), suggesting similar reversed-phase conditions could resolve the bromomethyl compound despite its higher molecular weight .
Biological Activity
4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane), a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.24 g/mol. The compound features a bromomethyl group attached to a spirocyclic structure that includes a dioxolane ring. This structural configuration may contribute to its biological properties.
Synthesis
The synthesis of 4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane) typically involves several steps including the formation of the spirocyclic framework and subsequent bromination. Specific synthetic routes can vary based on the desired purity and yield.
Antimicrobial Activity
Research indicates that compounds containing similar dioxolane structures often exhibit significant antimicrobial properties. A study on related 1,3-dioxolanes demonstrated their effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
| Compound 2 | Pseudomonas aeruginosa | 625 µg/mL |
| Compound 3 | Enterococcus faecalis | 625 µg/mL |
| Compound 4 | Candida albicans | Significant activity |
These findings suggest that the presence of the dioxolane moiety can enhance antibacterial and antifungal activities, making it a promising candidate for further pharmacological exploration .
Case Studies
- Antifungal Activity : In a comparative study involving various dioxolane derivatives, it was found that most compounds exhibited excellent antifungal activity against Candida albicans, highlighting the potential of dioxolanes in antifungal therapies .
- Antibacterial Screening : Another investigation tested several synthesized dioxolanes for antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against Staphylococcus aureus and Staphylococcus epidermidis, others showed no activity against common pathogens like E. coli and Klebsiella pneumoniae .
While specific mechanisms for 4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane) remain under investigation, similar compounds have been shown to disrupt bacterial cell walls or inhibit critical enzymatic pathways involved in cell replication. This disruption can lead to cell death or inhibition of growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
